molecular formula C15H19BClNO2 B595102 4-Chloro-1-methylindole-2-boronic acid, pinacol ester CAS No. 1256360-42-5

4-Chloro-1-methylindole-2-boronic acid, pinacol ester

Cat. No. B595102
M. Wt: 291.582
InChI Key: VUBGUQRJVLABQU-UHFFFAOYSA-N
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Description

“4-Chloro-1-methylindole-2-boronic acid, pinacol ester” is a chemical compound with the molecular formula C15H19BClNO2 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common method for forming carbon-carbon bonds .


Synthesis Analysis

The synthesis of boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling reaction is a popular method for forming carbon-carbon bonds, and it uses organoboron reagents . The synthesis of these reagents can be achieved through various methods, including the borylation of aryl Grignard reagents .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” includes a boronic ester group, which is a key functional group in organic synthesis . This group is attached to an indole ring, which is a common structure in many natural products and pharmaceuticals .


Chemical Reactions Analysis

Boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic ester group can also undergo protodeboronation, a process that involves the removal of the boron group .

Scientific Research Applications

1. Catalytic Protodeboronation

  • Methods of Application: The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results or Outcomes: A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

3. Pharmaceutical Intermediates

  • Summary of Application: Pinacol boronic esters, including “4-Chloro-1-methylindole-2-boronic acid, pinacol ester”, are used as pharmaceutical intermediates . They are active pharmaceutical ingredients and are used in the manufacture of various drugs .
  • Methods of Application: The specific methods of application would depend on the particular drug being synthesized. Typically, these compounds would be used in various chemical reactions to produce the desired pharmaceutical product .

4. Hydrolysis Studies

  • Summary of Application: Boronic acids and their esters, including pinacol boronic esters, are only marginally stable in water . Therefore, they are often used in studies investigating hydrolysis .
  • Methods of Application: These studies typically involve exposing the boronic acid or ester to water and observing the resulting reactions .
  • Results or Outcomes: These studies can provide valuable information about the stability of these compounds and their potential applications in various fields .

5. Boronic Acid Based Dynamic Click Chemistry

  • Summary of Application: Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications. Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
  • Methods of Application: This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade .
  • Results or Outcomes: This article also emphasizes the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

6. Total Synthesis of δ-®-Coniceine and Indolizidine 209B

  • Summary of Application: The protodeboronation of pinacol boronic esters was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being carried out. Typically, these compounds would be used in various chemical reactions to produce the desired product .

Future Directions

The use of boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” in organic synthesis is a well-established field with many applications . Future research may focus on developing new synthetic methods and applications for these versatile reagents .

properties

IUPAC Name

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBGUQRJVLABQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682363
Record name 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS RN

1256360-42-5
Record name 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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